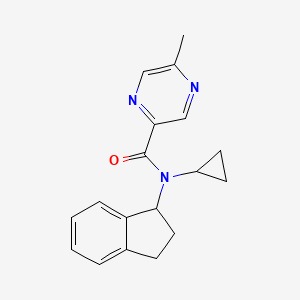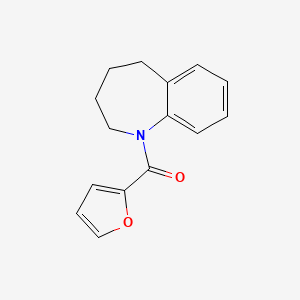
(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as DMQM, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. DMQM is a heterocyclic compound that contains a quinoxaline ring and a piperidine ring, which are two important structural motifs in medicinal chemistry. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMQM will be discussed in
作用机制
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone involves its binding to the VMAT2 protein. (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone binds to the cytoplasmic side of the protein and blocks the transport of monoamine neurotransmitters from the cytoplasm into the synaptic vesicles. This results in a decrease in the release of neurotransmitters from the presynaptic neuron, which can have various effects on the postsynaptic neuron depending on the type of neurotransmitter involved.
Biochemical and Physiological Effects
(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone can inhibit the uptake of dopamine, serotonin, and norepinephrine in a dose-dependent manner. In vivo studies have shown that (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone can increase the levels of dopamine and serotonin in the brain, which can have various effects on behavior and cognition. For example, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been reported to improve memory retention in rats and to attenuate the effects of cocaine in mice.
实验室实验的优点和局限性
(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has several advantages for lab experiments. Firstly, it is a highly selective inhibitor of VMAT2, which makes it a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. Secondly, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, there are also some limitations to using (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments. For example, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has poor solubility in water, which can make it difficult to administer in vivo. Additionally, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone. Firstly, more studies are needed to elucidate the exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone on VMAT2. Secondly, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone could be used to study the role of monoamine neurotransmitters in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. Thirdly, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone could be modified to improve its solubility and half-life, which could make it a more effective tool for in vivo studies. Finally, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone could be used in combination with other compounds to study their synergistic effects on monoamine neurotransmitter release and uptake.
Conclusion
In conclusion, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a promising compound for scientific research due to its potential applications in the field of neuroscience. (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a highly selective inhibitor of VMAT2, which makes it a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, there are also some limitations to using (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments, such as poor solubility and short half-life. Further research is needed to fully elucidate the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone and to explore its potential applications in various research fields.
合成方法
The synthesis of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone was first reported by researchers at the University of California, San Francisco in 2011. The method involves the reaction of 2-chloro-3,5-dimethylpyridine with piperidine in the presence of a palladium catalyst to form the intermediate (3,5-dimethylpiperidin-1-yl)pyridine. The intermediate is then reacted with 2-bromoacetophenone in the presence of a copper catalyst to yield (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone. The yield of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone was reported to be around 50%, and the purity was confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has shown promise in various scientific research applications. One of the most notable applications is in the field of neuroscience. (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been reported to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is a protein that plays a crucial role in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone can modulate the levels of these neurotransmitters and therefore be used to study their roles in various physiological and pathological conditions.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-12(2)10-19(9-11)16(20)15-8-17-13-5-3-4-6-14(13)18-15/h3-6,8,11-12H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGBDVPQXCYDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)


![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)